2-Methoxy-3-nitropyridin-4-ol
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Overview
Description
2-Methoxy-3-nitropyridin-4-ol is a chemical compound with the molecular formula C6H6N2O4 and a molecular weight of 170.12 g/mol It is characterized by the presence of a methoxy group at the 2-position, a nitro group at the 3-position, and a hydroxyl group at the 4-position of the pyridine ring
Preparation Methods
The synthesis of 2-Methoxy-3-nitropyridin-4-ol can be achieved through several routesThe reaction typically employs nitric acid as the nitrating agent and sulfuric acid as the catalyst . Another approach involves the reaction of 2-methoxypyridine with nitronium tetrafluoroborate in an organic solvent, followed by hydrolysis to introduce the hydroxyl group .
Chemical Reactions Analysis
2-Methoxy-3-nitropyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions. This reaction typically yields 2-methoxy-3-aminopyridin-4-ol.
Substitution: The hydroxyl group at the 4-position can undergo substitution reactions with various electrophiles.
Scientific Research Applications
2-Methoxy-3-nitropyridin-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-3-nitropyridin-4-ol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects . The compound’s hydroxyl and methoxy groups also contribute to its reactivity and ability to form hydrogen bonds with target molecules .
Comparison with Similar Compounds
2-Methoxy-3-nitropyridin-4-ol can be compared with other nitropyridine derivatives, such as 3-nitropyridin-2-ol and 4-hydroxy-3-nitropyridine . These compounds share similar structural features but differ in the position of substituents on the pyridine ring. The presence of the methoxy group at the 2-position in this compound makes it unique and influences its chemical reactivity and biological activity .
Similar Compounds
- 3-Nitropyridin-2-ol
- 4-Hydroxy-3-nitropyridine
- 2-Methoxy-4-nitropyridine
Properties
Molecular Formula |
C6H6N2O4 |
---|---|
Molecular Weight |
170.12 g/mol |
IUPAC Name |
2-methoxy-3-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C6H6N2O4/c1-12-6-5(8(10)11)4(9)2-3-7-6/h2-3H,1H3,(H,7,9) |
InChI Key |
FGCFHWPRACDYKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C=CN1)[N+](=O)[O-] |
Origin of Product |
United States |
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